molecular formula C23H24FN3O B2806832 (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326922-53-5

(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2806832
M. Wt: 377.463
InChI Key: UELGKORFXXRWIE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a quinoline moiety (a bicyclic compound with a benzene ring fused to a pyridine ring) and a piperidine moiety (a six-membered ring with one nitrogen atom). It also contains a fluoro group and a methylbenzylamino group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization . The synthesis could involve the reaction of a suitable quinoline derivative with a piperidine derivative .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The quinoline and piperidine moieties would form distinct ring structures, with the fluoro and methylbenzylamino groups attached at specific positions .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amino group could participate in acid-base reactions, the fluoro group could undergo substitution reactions, and the compound could potentially undergo various transformations under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

1. Antidepressant Potential

A study explored novel derivatives of 2-pyridinemethylamine as selective and potent 5-HT1A receptor agonists, indicating their marked antidepressant potential. This research demonstrated that incorporating a fluorine atom, similar in structure to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," enhanced the oral activity of these ligands, suggesting their utility in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, 1999).

2. Antiproliferative Activity

Research on the structural exploration and biological evaluation of novel bioactive heterocycles, including compounds structurally related to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," highlighted their potential antiproliferative activities. This suggests possible applications in cancer therapy, emphasizing the significance of the compound's structural class in medicinal chemistry (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, Naveen, 2018).

3. Inotropic Activity

A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, structurally analogous to "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," were synthesized and evaluated for their inotropic activity, indicating potential applications in cardiovascular drug development (Liu, Yu, Quan, Cui, Piao, 2009).

4. Antimicrobial and Antiviral Drug Potential

The synthesis and evaluation of potential antimicrobial and antiviral drugs, including derivatives of "(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone," have been proposed. These compounds have been analyzed for their molecular and crystal structures, with predictions of biological activity through molecular docking, highlighting their significance in the search for new therapeutic agents (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, Langer, 2023).

5. Analytical Methodologies

The compound has also been explored in the development of novel fluorophores for biomedical analysis, illustrating its utility in the analytical chemistry field. This includes the synthesis of derivatives for fluorescent labeling and the determination of carboxylic acids, indicating the broad applicability of the compound's structural class in research and diagnostic applications (Hirano, Hamase, Fukuda, Tomita, Zaitsu, 2004).

Future Directions

The future research directions would depend on the properties and potential applications of the compound. If it shows promising biological activity, it could be further studied for potential medicinal uses. Additionally, modifications to the structure could be explored to optimize its properties .

properties

IUPAC Name

[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16-5-7-17(8-6-16)14-26-22-19-13-18(24)9-10-21(19)25-15-20(22)23(28)27-11-3-2-4-12-27/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELGKORFXXRWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

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